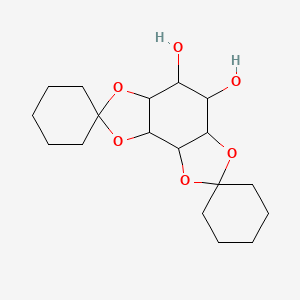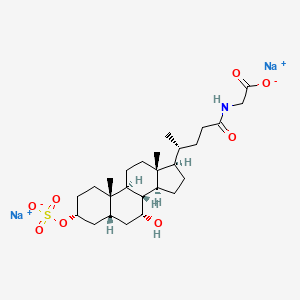
Fenoprofen Sodium Salt Dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenoprofen Sodium Salt Dihydrate is a type of non-steroidal anti-inflammatory drug (NSAID) that is used to treat mild to moderate pain and the signs and symptoms of rheumatoid arthritis and osteoarthritis . It is also known by its synonyms: Benzeneacetic acid, α-methyl-3-phenoxy-, sodium salt, hydrate (1:1:2) .
Synthesis Analysis
The synthesis of fenoprofen was described by Marshall . Fenoprofen salts were prepared directly from the free acid or via metathetical reactions with the sodium salt . Specifically, Fenoprofen Sodium Salt Dihydrate was created by adding Fenoprofen to a solution of sodium hydroxide .Molecular Structure Analysis
The molecular formula of Fenoprofen Sodium Salt Dihydrate is C15 H13 O3 . Na . 2 H2 O . Its molecular weight is 300.28 .Chemical Reactions Analysis
Fenoprofen Sodium Salt Dihydrate is observed to absorb excessive amounts of water at high relative humidity . The anhydrous, amorphous sodium salt rehydrates at 20% relative humidity (RH) or above .Physical And Chemical Properties Analysis
Fenoprofen Sodium Salt Dihydrate is a neat product . The anhydrous, amorphous sodium salt absorbed excessive amounts of water at high relative humidity, whereas both amorphous forms of fenoprofen calcium absorbed only enough water to form the crystalline dihydrate .Applications De Recherche Scientifique
Drug Form Selection and Preformulation Stability Studies
Fenoprofen Sodium Salt Dihydrate has been used in drug form selection and preformulation stability studies . It has been observed that certain inhibitors compete with and, therefore, reduce the protein binding of certain drugs in serum as well as in tissues such as the liver .
Treatment of Rheumatic Diseases
Fenoprofen Sodium Salt Dihydrate has been used in the treatment of rheumatic diseases . It has been found to be comparable in effectiveness with moderate doses of aspirin, but generally causes fewer and milder side-effects at the dosages used .
Treatment of Osteoarthrosis
Fenoprofen Sodium Salt Dihydrate has been used in the treatment of osteoarthrosis . It has compared favorably with phenylbutazone in osteoarthrosis of the hips and with aspirin in osteoarthrosis of the shoulders, hips, knees, and spine .
Treatment of Gout and Ankylosing Spondylitis
While the exact place of Fenoprofen Sodium Salt Dihydrate in the management of gout and ankylosing spondylitis remains to be determined, it has been used in the treatment of these conditions .
Inhibition of Prostaglandin Synthesis
Like many other non-steroidal anti-inflammatory agents, Fenoprofen Sodium Salt Dihydrate inhibits the synthesis and release of prostaglandin F and E in vitro and possibly in vivo .
Formulation of Nanosponge-Loaded Topical Gel
Fenoprofen Sodium Salt Dihydrate has been used in the formulation of nanosponge-loaded topical gel . This application aims to deliver the drug through the skin into the body .
Mécanisme D'action
Target of Action
Fenoprofen Sodium Salt Dihydrate primarily targets the cyclooxygenase-1 and 2 (COX-1 and 2) enzymes . These enzymes play a crucial role in the formation of prostaglandin precursors, which are key mediators of inflammation, pain, and fever .
Mode of Action
Fenoprofen Sodium Salt Dihydrate interacts with its targets, the COX-1 and COX-2 enzymes, by reversibly inhibiting their activity . This inhibition results in a decreased formation of prostaglandin precursors .
Biochemical Pathways
By inhibiting the COX-1 and COX-2 enzymes, Fenoprofen Sodium Salt Dihydrate affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostanoids, including prostaglandins and thromboxanes . These prostanoids play key roles in inflammation, pain, and fever. By inhibiting their synthesis, Fenoprofen Sodium Salt Dihydrate can reduce these symptoms .
Pharmacokinetics
Fenoprofen Sodium Salt Dihydrate is rapidly absorbed and extensively metabolized in the liver . The major urinary metabolites are fenoprofen glucuronide and 4′-hydroxyfenoprofen glucuronide . The elimination half-life of Fenoprofen Sodium Salt Dihydrate is approximately 3 hours , and about 90% of the drug is excreted in the urine . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The molecular and cellular effects of Fenoprofen Sodium Salt Dihydrate’s action primarily involve the reduction of inflammation, pain, and fever . By inhibiting the synthesis of prostaglandins, which are mediators of these symptoms, Fenoprofen Sodium Salt Dihydrate can provide symptomatic relief for conditions like rheumatoid arthritis and osteoarthritis .
Action Environment
The action, efficacy, and stability of Fenoprofen Sodium Salt Dihydrate can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Fenoprofen Sodium Salt Dihydrate may displace certain drugs like hydantoins, sulfonamides, and sulfonylureas from their binding sites . Additionally, patients treated with Fenoprofen Sodium Salt Dihydrate may be resistant to the effects of loop diuretics and thiazides . These interactions can influence the drug’s efficacy and potential side effects.
Safety and Hazards
Fenoprofen Sodium Salt Dihydrate is a controlled product and may require documentation to meet relevant regulations . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Fenoprofen Sodium Salt Dihydrate involves the conversion of Fenoprofen to its sodium salt form, followed by the addition of water to form the dihydrate.", "Starting Materials": [ "Fenoprofen", "Sodium hydroxide", "Sodium bicarbonate", "Water" ], "Reaction": [ "Fenoprofen is dissolved in a mixture of water and sodium hydroxide.", "Sodium bicarbonate is added to the mixture to neutralize the solution and form Fenoprofen Sodium Salt.", "The solution is filtered to remove any impurities.", "Water is added to the Fenoprofen Sodium Salt to form Fenoprofen Sodium Salt Dihydrate.", "The mixture is stirred and allowed to crystallize.", "The crystals are filtered and dried to obtain Fenoprofen Sodium Salt Dihydrate." ] } | |
Numéro CAS |
66424-46-2 |
Formule moléculaire |
C₁₅H₁₃NaO₃·2H₂O |
Poids moléculaire |
264.25 |
Synonymes |
α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrat; (±)-α-Methyl-3-phenoxybenzeneacetic Acid Sodium Salt Dihydrate; Fenoprofen Sodium Salt Dihydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










